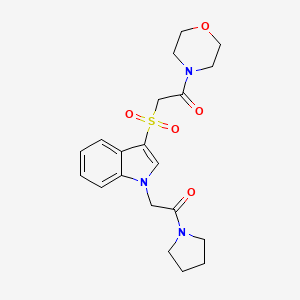

1-morpholino-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)ethanone

Description

1-morpholino-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)ethanone is a synthetic indole derivative characterized by a sulfonyl group at the 3-position of the indole ring, a morpholino-substituted ethanone moiety, and a pyrrolidin-1-yl ethyl ketone side chain. Indole derivatives are widely studied for their pharmacological properties, including antiproliferative, anti-inflammatory, and receptor-modulating activities . The compound’s synthesis likely involves Friedel-Crafts alkylation or Vilsmeier-Haack formylation, as seen in analogous indole-based molecules .

Properties

IUPAC Name |

2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfonylindol-1-yl]-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O5S/c24-19(21-7-3-4-8-21)14-23-13-18(16-5-1-2-6-17(16)23)29(26,27)15-20(25)22-9-11-28-12-10-22/h1-2,5-6,13H,3-4,7-12,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZQBBTUOGUPJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Morpholino-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to present a comprehensive understanding of its biological significance.

Chemical Structure and Properties

The compound features a morpholino group, an indole moiety, and a pyrrolidinyl ethyl ketone structure, which contribute to its unique biological activities. The molecular formula is , with a molecular weight of approximately 386.46 g/mol. The presence of various functional groups suggests potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂N₄O₃S |

| Molecular Weight | 386.46 g/mol |

| XLogP3 | 3.0 |

| Hydrogen Bond Donor | 1 |

| Hydrogen Bond Acceptor | 5 |

| Rotatable Bonds | 7 |

Anticancer Activity

Recent studies have indicated that compounds related to the indole and pyrrolidine frameworks exhibit significant anticancer properties. For instance, research has shown that derivatives with similar structures can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.

Case Study: Indole-Pyrrolidine Derivatives

In a study published in the Journal of Medicinal Chemistry, a series of indole-pyrrolidine derivatives were tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The most potent compound demonstrated an IC50 value below 10 µM, indicating strong cytotoxic effects .

The proposed mechanism of action for 1-morpholino-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)ethanone involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it is believed to interfere with the PI3K/Akt and MAPK pathways, leading to reduced cell viability and increased apoptosis in tumor cells.

Antimicrobial Activity

In addition to anticancer effects, some derivatives have shown promising antimicrobial activity against various pathogens. For example, compounds with similar sulfonamide structures have been reported to exhibit significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus.

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Toxicity and Safety Profile

Preliminary toxicity studies indicate that while the compound exhibits potent biological activity, it also presents potential toxicity concerns. In vitro assays have shown that at higher concentrations, it can induce cytotoxicity in non-cancerous cell lines. Further studies are required to establish a comprehensive safety profile.

Scientific Research Applications

Anticonvulsant Properties

Research has indicated that compounds related to 1-morpholino-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)ethanone exhibit significant anticonvulsant activity. For instance, studies have shown that certain derivatives possess potent effects in animal models of epilepsy, demonstrating their potential as therapeutic agents for seizure disorders .

Anti-Cancer Activity

Another significant application is in the field of oncology. Compounds incorporating similar structural motifs have been evaluated for their anti-cancer properties. For example, derivatives have shown efficacy against human liver cancer cells, suggesting that modifications to the sulfonamide and indole components can enhance biological activity .

Case Study 1: Anticonvulsant Activity

A series of water-soluble analogues derived from 1-morpholino compounds were tested for anticonvulsant activity in various models (MES and scPTZ). Results indicated that these compounds exhibited broad-spectrum anticonvulsant properties, particularly those containing specific functional groups that enhanced solubility and bioavailability .

Case Study 2: Anti-Cancer Evaluation

In a study focusing on anti-human liver cancer activities, several derivatives of 1-morpholino compounds were synthesized and evaluated. The results demonstrated significant cytotoxic effects against liver cancer cell lines, with some compounds showing IC50 values in the low micromolar range . This highlights the potential for developing new cancer therapies based on this structural framework.

Comparison with Similar Compounds

Table 1: Structural Comparison of Indole Derivatives

Q & A

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

The compound exhibits acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335) . Key safety measures include:

- Personal Protective Equipment (PPE): Use P95/P1 respirators for low exposure and OV/AG/P99 or ABEK-P2 respirators for higher concentrations. Wear chemical-resistant gloves, face shields, and full-body protective clothing.

- Engineering Controls: Work in a fume hood to prevent inhalation and ensure proper ventilation.

- First Aid: Immediate rinsing of exposed skin/eyes with water and medical consultation are required.

Refer to Section 8 of the safety data sheet for exposure control details .

Basic: What synthetic methodologies are reported for analogous indole-sulfonyl-pyrrolidine derivatives?

Answer:

Synthesis typically involves multi-step organic reactions:

Indole Functionalization: Fischer indole synthesis or alkylation at the indole N1-position (e.g., using 2-oxo-2-(pyrrolidin-1-yl)ethyl groups) .

Sulfonylation: React the indole derivative with a sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

Coupling Reactions: Link the sulfonylated indole to morpholino-ethanone via nucleophilic substitution or amide bond formation .

Optimization of reaction conditions (e.g., solvent, temperature, catalysts) is critical for yield and purity.

Basic: How is the molecular structure of this compound characterized?

Answer:

Structural elucidation employs:

- X-ray Crystallography: SHELX software (e.g., SHELXL for refinement) resolves 3D arrangements, particularly for crystalline derivatives .

- Spectroscopy:

- IR Spectroscopy: Detects functional groups like sulfonyl (S=O, ~1350–1150 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) .

Advanced: How can researchers resolve contradictions in spectroscopic or crystallographic data during structural validation?

Answer:

Discrepancies arise from conformational flexibility, impurities, or crystallographic twinning. Strategies include:

- Cross-Validation: Compare NMR, MS, and XRD data. For example, SHELXD/SHELXE can address twinning in XRD datasets .

- Computational Modeling: Density Functional Theory (DFT) optimizes predicted structures to match experimental spectra.

- Dynamic NMR: Study temperature-dependent spectra to identify rotamers or tautomers .

Documentation of solvent effects and crystal packing (via PLATON or OLEX2) is critical .

Advanced: What experimental strategies optimize synthetic yield and purity for this compound?

Answer:

- Reaction Optimization:

- Purification:

- Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates intermediates.

- Recrystallization from ethanol/dichloromethane improves final product purity .

- Analytical Monitoring: TLC or HPLC tracks reaction progress and identifies byproducts .

Advanced: How can researchers design assays to evaluate the compound’s biological activity?

Answer:

Given the indole and sulfonyl moieties’ affinity for enzymes/receptors:

- Target Identification: Perform molecular docking (AutoDock, Schrödinger) against kinases or GPCRs, leveraging indole’s prevalence in drug candidates .

- In Vitro Assays:

- Enzyme inhibition (e.g., COX-2, using fluorometric kits).

- Cytotoxicity screening (MTT assay) on cancer cell lines (e.g., HeLa, MCF-7) .

- ADME Studies: Use Caco-2 cell monolayers to assess permeability and metabolic stability .

Advanced: What are the potential decomposition pathways and products under varying conditions?

Answer:

While stability data is limited, plausible pathways include:

- Thermal Degradation: Pyrolysis-GC/MS identifies sulfonic acid derivatives or indole fragmentation products.

- Hydrolytic Cleavage: Acidic/alkaline conditions may hydrolyze the sulfonyl group to sulfonic acids or cleave the morpholino ring .

- Oxidative Stress: Hydrogen peroxide or cytochrome P450 assays predict metabolites with hydroxylated indole/pyrrolidine groups .

Empirical stability studies (e.g., accelerated stability testing at 40°C/75% RH) are recommended.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.